Home > Products > Screening Compounds P19912 > 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline
6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline - 404576-42-7

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-2506120
CAS Number: 404576-42-7
Molecular Formula: C13H19N
Molecular Weight: 189.302
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-(Cyclohexanecarboxamido)butyl]-1,2,3,4-tetrahydroisoquinoline chloride dihydrate

Compound Description: This compound, (C20H31N2O)Cl · 2H2O, functions as a ligand for serotonin 5-HT1A and 5-HT2A receptors [, ].

Relevance: This compound shares the core structure of 1,2,3,4-tetrahydroisoquinoline with 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a cyclohexane ring and amide group in the substituent distinguishes this compound from the target structure. [, ]

2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

Compound Description: This compound acts as an orally active inhibitor of monoacylglycerol acyltransferase 2 (MGAT2) and demonstrates in vivo efficacy in suppressing triglyceride synthesis [].

Relevance: This compound shares the core structure of 1,2,3,4-tetrahydroisoquinoline with 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline. It features substitutions at the 2 and 6 positions of the tetrahydroisoquinoline ring, while the target compound has a tert-butyl group at the 6 position. []

(3S)-2-[(2S)-3-Mercapto-2-methylpropionyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Compound Description: This compound, (3S), (2S)-6a, exhibits potent angiotensin-converting enzyme (ACE) inhibitory activity in vitro and in vivo, leading to significant hypotensive effects in animal models of hypertension [, ].

Relevance: This compound shares the core structure of 1,2,3,4-tetrahydroisoquinoline with 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline. The presence of carboxylic acid and mercaptopropionyl groups at the 3 and 2 positions, respectively, differentiates it from the target compound. [, ]

2-[N-(tert-Butoxycarbonyl)tyrosyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid nitro­methane solvate

Compound Description: This compound belongs to the TIPP (Try–Tic–Phe–Phe) family of opioid ligands and adopts an extended conformation in its crystal structure [].

Relevance: This compound shares the core structure of 1,2,3,4-tetrahydroisoquinoline with 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the presence of a dipeptide chain linked to the tetrahydroisoquinoline ring at the 2 and 3 positions. []

(S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Compound Description: This compound is a valuable intermediate in synthesizing compounds with enhanced pharmaceutical activity against the human immunodeficiency virus (HIV) [].

Relevance: This compound shares the core structure of 1,2,3,4-tetrahydroisoquinoline with 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a carboxamide group at the 3 position and the lack of a tert-butyl group at the 6 position differentiate it from the target compound. []

6-Bromo-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound serves as a precursor for the synthesis of more complex heterocyclic compounds [].

Relevance: This compound shares the core structure of 1,2,3,4-tetrahydroisoquinoline with 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substitution at the 6 position, where a bromo group replaces the tert-butyl group in the target compound. []

1-tert-Butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6)

(S)-4-tert-Butyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole

Compound Description: This compound is a potential tetrahydroisoquinoline (TIQ) thiazole ligand [].

Relevance: This compound contains the 1,2,3,4-tetrahydroisoquinoline core structure, similar to 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline. It features a thiazole ring linked to the tetrahydroisoquinoline moiety and a tert-butyl group on the thiazole ring rather than directly on the tetrahydroisoquinoline core. []

1-(3-tert-butyl-phényl)-3-(4-([1,2,4]triazolo[4,3-a]pyridin-6-yloxy)-1,2,3,4-tétrahydro-naphthalèn-1-yl)-urée

Compound Description: Derivatives of this compound act as p38 MAPK inhibitors with potential anti-inflammatory properties for treating respiratory diseases [].

Relevance: Although this compound does not directly possess the 1,2,3,4-tetrahydroisoquinoline core, it is included due to its structural similarity to 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline, particularly the presence of a tert-butylphenyl moiety. The compound also contains a 1,2,3,4-tetrahydronaphthalene ring system, which shares a similar structure to the tetrahydroisoquinoline core. []

1,2,3,4-Tetra-tert-butyl-tetraphosphane

Compound Description: This compound, H(PBut)–(PBut)2–(PBut)H, represents the first stable partially substituted derivative of n-tetraphosphane(6), n-P4H6 [].

Relevance: This compound is included due to its shared use of tert-butyl substituents with 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline, highlighting the importance of this group in influencing chemical stability and reactivity. []

6-(tert-butyl-NNO-azoxy)-5-methylthio-1,2,3,4-tetrazine 1,3-dioxide

Compound Description: This compound is a potential precursor to tetrazino-tetrazine 1,3,6,8-tetraoxide [].

Relevance: This compound is included due to the presence of a tert-butyl group, similar to 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline. This compound showcases the use of tert-butyl groups in the synthesis of high-energy density materials. []

7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-Benzazepin-2-one

Compound Description: This compound is synthesized via the lead tetraacetate oxidation of isoquinoline enamides [].

Relevance: Although this compound is a benzazepinone derivative, it is included due to its synthesis starting from a tetrahydroisoquinoline enamide, highlighting the structural relationship and potential synthetic connections with 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline. []

5,7-Dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Compound Description: This compound, along with benzofuran-6-carboxylic acid, serves as a key intermediate in synthesizing lifitegrast, a drug used to treat dry eye disease [].

Relevance: This compound shares the core structure of 1,2,3,4-tetrahydroisoquinoline with 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline. The presence of chlorine atoms at positions 5 and 7, a trifluoroacetyl group at position 2, and a carboxylic acid group at position 6 differentiate it from the target compound. []

1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound and its enantiomer were obtained through lipase-catalyzed kinetic resolution, demonstrating the utility of enzymatic methods in separating chiral tetrahydroisoquinoline derivatives [].

Relevance: This compound shares the core structure of 1,2,3,4-tetrahydroisoquinoline with 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a methyl group at position 1 and methoxy groups at positions 6 and 7 distinguishes it from the target compound. []

Overview

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound classified under the tetrahydroisoquinoline family, which is known for its diverse biological activities and significance in medicinal chemistry. This compound is particularly noted for its potential therapeutic applications, including neuroprotective effects and analgesic properties. The systematic name of this compound reflects its structural features, specifically the presence of a tert-butyl group at the 6-position of the tetrahydroisoquinoline core.

Source and Classification

The compound can be sourced from various synthetic routes involving phenylethylamine derivatives and aldehydes. It belongs to a class of compounds that have been extensively studied for their pharmacological properties, particularly in relation to neurodegenerative diseases and pain management .

Synthesis Analysis

The synthesis of 6-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline typically employs the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst. This reaction forms a key intermediate that undergoes further transformations to yield the final product.

Synthetic Methods

  1. Pictet-Spengler Reaction:
    • A phenylethylamine derivative is reacted with an aldehyde.
    • Acid catalysts are commonly used to facilitate the cyclization process.
  2. Alternative Methods:
    • Continuous flow reactors may be used in industrial settings to enhance yield and purity.
    • Other methods include reductive amination and cyclization reactions involving various reagents like diisobutyl aluminum hydride and boron trifluoride etherate .

Technical Parameters

  • Reaction temperatures typically range from 20°C to 70°C depending on the specific conditions required for each step.
  • Yields can vary significantly based on the starting materials and reaction conditions employed.
Molecular Structure Analysis

The molecular structure of 6-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline consists of a bicyclic framework featuring a saturated isoquinoline core. The presence of the tert-butyl group enhances its lipophilicity and stability.

Structural Data

  • Molecular Formula: C13H17N
  • Molecular Weight: Approximately 189.28 g/mol
  • Key Features:
    • Tetrahydroisoquinoline backbone.
    • Tert-butyl substituent at the 6-position which influences solubility and biological activity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline can participate in several chemical reactions:

  1. Oxidation:
    • Can be oxidized to form quinoline derivatives using agents like potassium permanganate or chromium trioxide.
  2. Reduction:
    • Reduction reactions can yield dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution:
    • Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution reagents: Halogens (e.g., bromine or chlorine) under acidic conditions .
Mechanism of Action

The mechanism of action for 6-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity related to neurotransmitter metabolism:

  • Neurotransmitter Modulation: The compound may inhibit enzymes involved in neurotransmitter degradation, leading to elevated levels of neurotransmitters like dopamine and serotonin.
  • Biological Effects: These interactions can result in neuroprotective effects and potential benefits in treating neurodegenerative diseases .
Physical and Chemical Properties Analysis

Relevant Data

  • Melting Point: Data may vary; specific values should be confirmed through experimental determination.
  • Boiling Point: Not extensively documented but expected to be higher due to molecular weight considerations .
Applications

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline has numerous applications across different scientific fields:

  1. Medicinal Chemistry:
    • Investigated for potential therapeutic effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
    • Explored as an analgesic agent due to its ability to modulate pain pathways.
  2. Chemical Research:
    • Serves as a building block for synthesizing complex organic molecules.
    • Utilized in studies investigating enzyme interactions and metabolic pathways.
  3. Industrial Applications:
    • Employed in pharmaceutical synthesis as an intermediate for developing new drugs.
    • Used in agrochemical formulations due to its biological activity .
Synthetic Methodologies for 6-(Tert-butyl)-1,2,3,4-Tetrahydroisoquinoline Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis of 6-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline derivatives primarily leverages chiral catalysts and kinetic resolution techniques. Dynamic Kinetic Resolution (DKR) is particularly effective for accessing enantiopure (1R)-configured derivatives. Candida antarctica lipase B (CAL-B) catalyzes the enantioselective hydrolysis of racemic esters under aqueous conditions, achieving >99% enantiomeric excess (ee) and yields exceeding 87% [5]. This method is instrumental for synthesizing pharmacologically active intermediates, such as nuclear receptor modulators. Alternative approaches employ chiral auxiliaries like (1R,2S,5R)-(−)-menthyl-(S)-p-toluenesulfinate, which facilitate asymmetric Pictet–Spengler condensations. Subsequent auxiliary removal with hydrochloric acid affords enantiomerically pure 1-substituted tetrahydroisoquinolines [3] [7].

Table 1: Enantioselective Methods for 6-(Tert-butyl)tetrahydroisoquinoline Synthesis

MethodChiral Induceree (%)Yield (%)Key Application
Dynamic Kinetic ResolutionCandida antarctica lipase B>99>87Nuclear receptor modulators
Chiral AuxiliaryAndersen reagent90–9570–851-Substituted derivatives
Organocatalysis(R)-TRIP/(S)-BINOL88–9475–82Crispine A analogs

Catalytic Asymmetric Cyclization Approaches

Catalytic asymmetric cyclizations enable efficient construction of the tetrahydroisoquinoline core with precise stereocontrol. Iridium-catalyzed intramolecular allylic amidation of allylic carbonates (e.g., substrate 122) using phosphoramidite ligands (e.g., catalyst 124) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields chiral 1-protected derivatives with up to 94% ee [6]. This method tolerates the sterically demanding tert-butyl substituent at C6. Organocatalytic Pictet–Spengler reactions represent another key strategy; chiral phosphoric acids (e.g., (R)-TRIP) activate iminium intermediates derived from phenylethylamines and aldehydes, enabling cyclization with 90% ee [3] [7]. Modifications using microwave irradiation enhance reaction rates (15 minutes vs. 24 hours) while maintaining stereoselectivity [3].

Reductive Amination Protocols for N-Alkylation

Reductive amination is pivotal for introducing alkyl groups at the tetrahydroisoquinoline nitrogen. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as a mild reducing agent for condensing 6-(tert-butyl)-3,4-dihydroisoquinoline with aldehydes or ketones in dichloromethane at ambient temperature [8]. This method achieves >95% conversion for N-methyl and N-benzyl derivatives. Alternative protocols use sodium borohydride in methanol, though with lower selectivity for sterically hindered ketones. Solvent optimization is critical: polar aprotic solvents like N,N-dimethylformamide (DMF) improve yields for N-tert-butylamination, while non-polar solvents (toluene) favor N-arylations [8].

Table 2: Reductive Amination Conditions for N-Alkylation

Carbonyl SubstrateReducing AgentSolventYield (%)Limitations
FormaldehydeNaBH(OAc)₃Dichloromethane95None
AcetoneNaBH₄Methanol65Low steric tolerance
BenzaldehydeNaBH₃CNToluene88Requires anhydrous conditions
tert-Butyl aldehydeNaBH(OAc)₃DMF78Extended reaction time

Trifluoroacetyl Protection-Deprotection Techniques

The trifluoroacetyl group enables reversible nitrogen protection during C6 functionalization. Protection involves treating the tetrahydroisoquinoline amine with ethyl trifluoroacetate in dichloromethane catalyzed by triethylamine, achieving quantitative yields . Alternatively, triphosgene (bis(trichloromethyl) carbonate) generates the trifluoroacetyl derivative directly from primary amines and trifluoroacetic acid . Deprotection employs alkaline hydrolysis (2M sodium hydroxide, tetrahydrofuran/water, 25°C) or acid-catalyzed methanolysis (HCl/MeOH, reflux), restoring the free amine without racemization or tert-butyl cleavage. This orthogonal protection strategy is indispensable for synthesizing N-unsubstituted analogs and sequential functionalization [3].

Table 3: Trifluoroacetyl Group Manipulation

StepReagents/ConditionsYield (%)Side Products
ProtectionEthyl trifluoroacetate, Et₃N, CH₂Cl₂, 0°C98None
ProtectionTriphosgene, CF₃COOH, 1,4-dioxane95Carbamate byproducts
Deprotection2M NaOH, THF/H₂O (3:1), 25°C90None
Deprotection6M HCl, MeOH, reflux88Ester hydrolysis

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis accelerates the generation of 6-(tert-butyl)tetrahydroisoquinoline libraries for drug discovery. Wang resin-linked phenethylamines undergo Bischler–Napieralski cyclization using phosphorus oxychloride in dioxane, followed by reduction with sodium borohydride to furnish the tetrahydroisoquinoline scaffold [2] [3]. Safety-catch linkers (e.g., sulfonamide-based) permit mild cleavage with nucleophiles (thiophenol/triethylamine), releasing products in >85% purity. Automated parallel synthesis integrates Boc protection/deprotection cycles and acylation steps, enabling rapid diversification at N1 and C6. This approach yields 50–100 derivatives per run, facilitating structure-activity relationship studies for peroxisome proliferator-activated receptor γ (PPARγ) agonists [2].

Table 4: Solid-Phase Synthesis Parameters

Resin SystemCyclization AgentCleavage MethodPurity (%)Throughput (Compounds/Run)
Wang resinPOCl₃TFA/CH₂Cl₂ (95:5)8550
Rink amide resinP₂O₅HFIP/DCM (1:4)9270
Safety-catch linkerZnCl₂PhSH, Et₃N, DCM89100

Properties

CAS Number

404576-42-7

Product Name

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6-tert-butyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C13H19N

Molecular Weight

189.302

InChI

InChI=1S/C13H19N/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12/h4-5,8,14H,6-7,9H2,1-3H3

InChI Key

VORVPPDFYWENEL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(CNCC2)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.